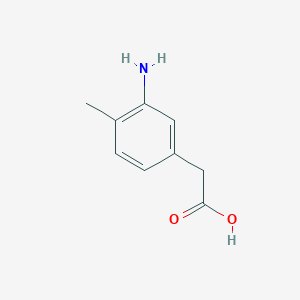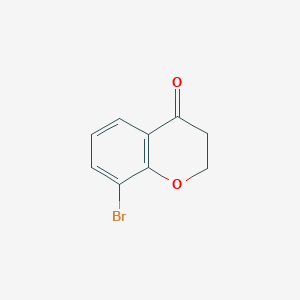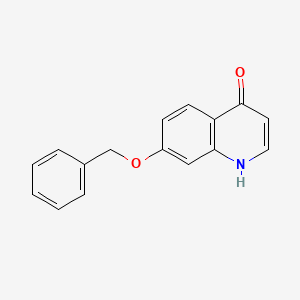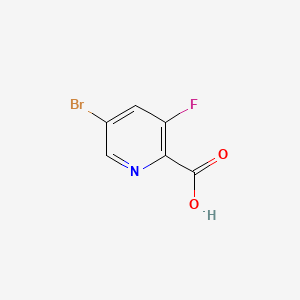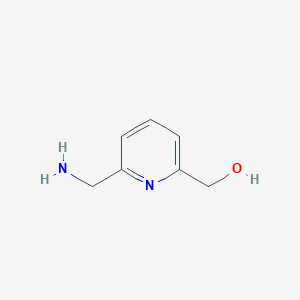
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of an aminomethyl group at the 6-position of the pyridine ring is indicative of potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of pyridine derivatives, such as those related to "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride," involves various chemical methods. For instance, the aminomethylation of 2-alkyl-3-pyridinol series has been studied using proton magnetic resonance and chemical methods, leading to the development of methods for synthesizing 6-(aminomethyl) derivatives . Similarly, the aminomethylation of 3-hydroxy pyridines by secondary amines has been investigated, showing a preference for substitution at the 6 and then 4 positions of the pyridine ring . These methods are crucial for the synthesis of aminomethyl pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, as demonstrated by the characterization of a related compound, which crystallizes in the monoclinic space group and is stabilized by intramolecular hydrogen bonds . These techniques are essential for confirming the structure of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. For example, the aminomethyl derivatives of pyridines can be converted into acetoxy derivatives upon heating with acetic anhydride, which can then be transformed into hydroxy and bromomethyl derivatives using hydrochloric or hydrobromic acids . Additionally, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates can lead to the synthesis of novel amino acid derivatives, although side reactions such as hydrogenolysis of the alcohol group can occur . These reactions are indicative of the reactivity of the aminomethyl group in pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the solubility, thermal stability, and reactivity of the compounds. Novel polyimides derived from pyridine-containing monomers have been shown to exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen . These properties are important for the practical applications of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds in various fields.
Applications De Recherche Scientifique
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their biological activities were evaluated against HSC-T6 .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : New pyridine derivatives were synthesized and studied for their antimicrobial activity .
- Method : The derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid .
- Results : The synthesized compounds were found to have variable and modest activity against the investigated strains of bacteria and fungi .
Propriétés
IUPAC Name |
6-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZDUVBYKVPOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride | |
CAS RN |
131052-62-5 |
Source


|
| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

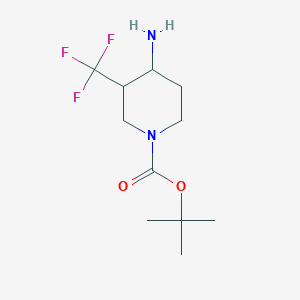
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)
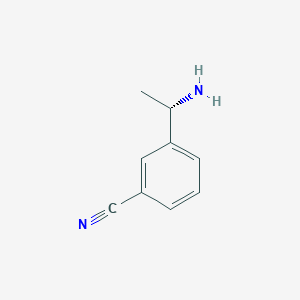
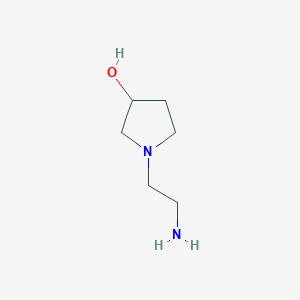
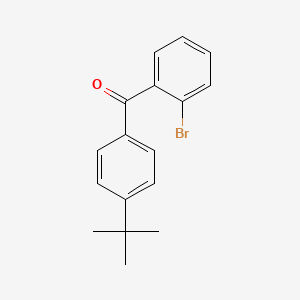
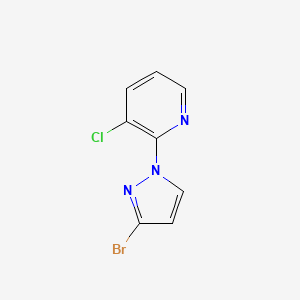
![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
